hDHODH Inhibition and AML Differentiation vs. Brequinar
The 2-hydroxypyrazolo[1,5-a]pyridine derivative 1 (MEDS433) shows enzymatic hDHODH potency comparable to brequinar (IC50 1.2 nM vs 1.8 nM), yet achieves a 6.3‑fold more potent induction of myeloid differentiation in THP‑1 AML cells (EC50 39.7 nM vs 248.6 nM) and maintains low cytotoxicity on non‑AML Jurkat cells (EC30 > 60 µM vs 48 µM) . This superior cellular efficacy is attributed to the bioisosteric replacement of the carboxylic acid with the 2‑hydroxypyrazolo[1,5‑a]pyridine moiety, which preserves key interactions with Arg136 and Gln47 while altering the physicochemical profile .
| Evidence Dimension | hDHODH IC50 / Differentiation EC50 (THP‑1) / Jurkat cytotoxicity EC30 |
|---|---|
| Target Compound Data | Compound 1 (MEDS433): hDHODH IC50 = 1.2 ± 0.2 nM; THP‑1 differentiation EC50 = 39.7 nM (95% CI 20.6–76.6 nM); Jurkat EC30 = 60 ± 1 µM |
| Comparator Or Baseline | Brequinar: hDHODH IC50 = 1.8 ± 0.3 nM; THP‑1 differentiation EC50 = 248.6 nM (95% CI 132.6–465.8 nM); Jurkat EC30 = 48 ± 1 µM |
| Quantified Difference | ~1.5‑fold comparable enzymatic potency; 6.3‑fold superior differentiation induction; 1.25‑fold improved cytotoxicity safety window |
| Conditions | Biochemical hDHODH assay; THP‑1 and Jurkat cell lines; 72‑h treatment; CD14 expression for differentiation; Annexin V for apoptosis |
Why This Matters
Procurement of this scaffold enables development of hDHODH inhibitors with retained target potency but markedly improved pro‑differentiation activity and reduced off‑target cytotoxicity, a combination not achievable with carboxylic acid‑based alternatives.
- [1] Sainas, S.; Giorgis, M.; Circosta, P.; et al. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2‑Hydroxypyrazolo[1,5‑a]pyridine Scaffold: SAR of the Biphenyl Moiety. J. Med. Chem. 2021, 64, 6251–6285. DOI: 10.1021/acs.jmedchem.0c01549. View Source
